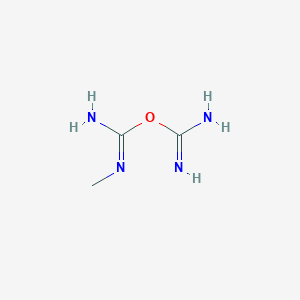
3-Chloro-4-ethoxy-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxy-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and oxygen atoms. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with thionyl chloride to form an intermediate, which is then reacted with a chlorinating agent to yield the desired compound. The reaction conditions often include the use of organic solvents such as dimethylformamide or tetrahydrofuran, and the presence of a catalyst like tetraethylammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve mild heating and the use of polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids are employed to facilitate cyclization.
Major Products Formed
Substitution Products: Various substituted thiadiazoles with different functional groups.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Cyclized Products: Complex heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethoxy-1,2,5-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Agriculture: Used as a building block for the synthesis of agrochemicals with herbicidal and fungicidal activities.
Materials Science: Employed in the development of advanced materials such as polymers and nanomaterials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Known for its use as a nitrification inhibitor in soil.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Used as an intermediate in the synthesis of pharmaceutical compounds.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Employed in the development of β-adrenergic blocking agents.
Uniqueness
3-Chloro-4-ethoxy-1,2,5-thiadiazole stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C4H5ClN2OS |
|---|---|
Peso molecular |
164.61 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5ClN2OS/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3 |
Clave InChI |
QLHSAELBBONESC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NSN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
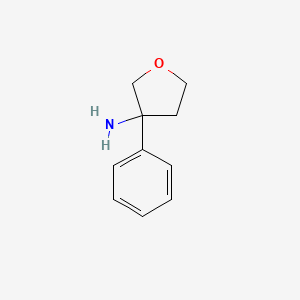
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
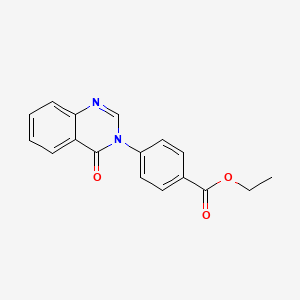
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)


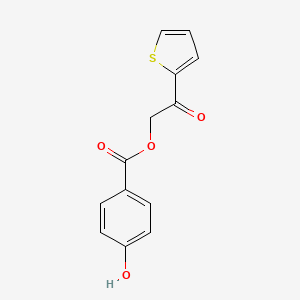
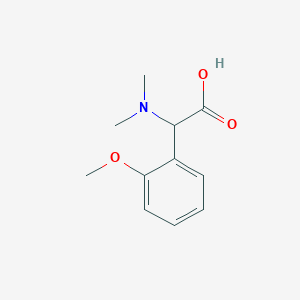
![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)
